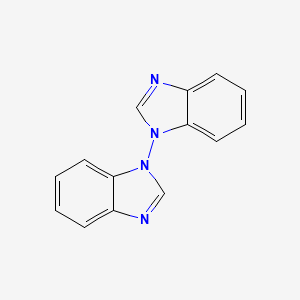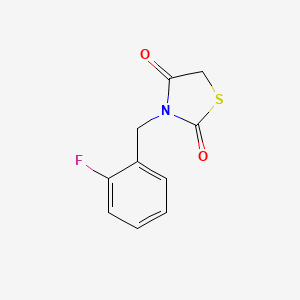
3-(2-Fluorobenzyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorobenzyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring substituted with a fluorobenzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the benzyl group can significantly influence the compound’s chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-fluorobenzylamine with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiazolidine-2,4-dione, followed by nucleophilic substitution with 2-fluorobenzylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
化学反应分析
Types of Reactions
3-(2-Fluorobenzyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
科学研究应用
3-(2-Fluorobenzyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of 3-(2-Fluorobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its target, leading to a more potent biological effect. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
3-Benzyl-1,3-thiazolidine-2,4-dione: Lacks the fluorine atom, which can result in different chemical and biological properties.
3-(4-Fluorobenzyl)-1,3-thiazolidine-2,4-dione: Similar structure but with the fluorine atom in a different position, potentially altering its reactivity and activity.
3-(2-Chlorobenzyl)-1,3-thiazolidine-2,4-dione: Contains a chlorine atom instead of fluorine, which can affect its chemical behavior and interactions.
Uniqueness
The presence of the fluorine atom in 3-(2-Fluorobenzyl)-1,3-thiazolidine-2,4-dione makes it unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s electronic properties, stability, and biological activity. This can result in enhanced potency, selectivity, and metabolic stability, making it a valuable compound for various applications.
属性
分子式 |
C10H8FNO2S |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H8FNO2S/c11-8-4-2-1-3-7(8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 |
InChI 键 |
VJTWMNUDIIAJMS-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15155886.png)
![3-Iodobicyclo[1.1.1]pentan-1-amine](/img/structure/B15155888.png)
![{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B15155893.png)
![N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155920.png)
![4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15155928.png)
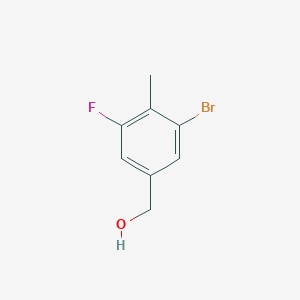
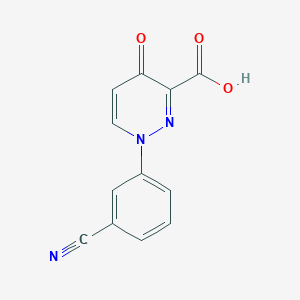

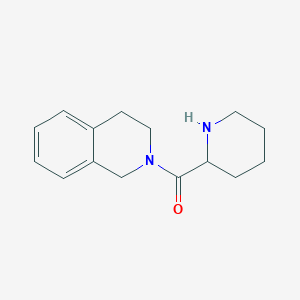
![2-[(2-fluorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155958.png)
![5-({4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155981.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B15155995.png)
![N-[4-(dimethylamino)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B15155996.png)
